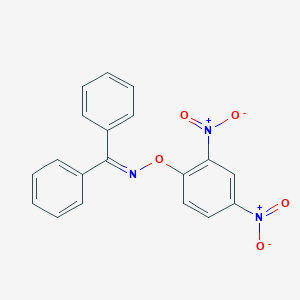
Benzophenone O-(2,4-dinitrophenyl)oxime
Description
Benzophenone O-(2,4-dinitrophenyl)oxime is a substituted oxime derivative characterized by a benzophenone backbone linked to a 2,4-dinitrophenyl group via an oxime functional group (-N-O-). This compound is structurally notable for its electron-withdrawing nitro groups, which enhance its reactivity and stability in certain chemical environments. It is primarily utilized in synthetic organic chemistry and photochemical applications, particularly in electron donor-acceptor (EDA) complex-driven reactions . Its molecular formula is C₁₉H₁₃N₃O₅, with a molecular weight of 363.33 g/mol (inferred from analogs in ).
Properties
CAS No. |
17188-67-9 |
|---|---|
Molecular Formula |
C19H13N3O5 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C19H13N3O5/c23-21(24)16-11-12-18(17(13-16)22(25)26)27-20-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
InChI Key |
JDIIKYFZOYLTKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Synonyms |
Benzophenone O-(2,4-dinitrophenyl)oxime |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzophenone O-(2,4-dinitrophenyl)oxime typically involves the reaction of 2,4-dinitrophenol with diphenylmethanimine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to isolate the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzophenone O-(2,4-dinitrophenyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and imine derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of aminophenoxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and imine derivatives.
Reduction: Formation of aminophenoxy derivatives.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Benzophenone O-(2,4-dinitrophenyl)oxime has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of Benzophenone O-(2,4-dinitrophenyl)oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. Additionally, the presence of nitro groups allows for redox reactions, which can generate reactive oxygen species and induce oxidative stress in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of Benzophenone O-(2,4-dinitrophenyl)oxime, highlighting differences in substituents, applications, and physicochemical properties:
Key Comparative Insights
Reactivity and Stability: The 2,4-dinitrophenyl group in this compound enhances its electron-deficient nature, making it reactive in EDA complexes under light irradiation. This contrasts with Bromofenoxim, where bromine substituents increase lipophilicity and pesticidal activity . Steroid-derived oximes (e.g., 17β-hydroxy-5α-estran-3-one oxime) exhibit reduced reactivity due to bulky frameworks but show specificity in biological targeting .
Synthetic Utility: this compound facilitates spiropyrroline synthesis via photochemical pathways, unlike Bromofenoxim, which is optimized for agrochemical stability . Benzofuran-based oximes (e.g., ) demonstrate regioselectivity in heterocyclic ring formation, a trait absent in simpler benzophenone analogs .
Solubility: The nitro groups in this compound improve solubility in polar aprotic solvents (e.g., acetonitrile), whereas brominated analogs like Bromofenoxim are more lipid-soluble .
Biological and Industrial Applications: this compound is pivotal in drug discovery for generating spirocyclic scaffolds, whereas Bromofenoxim is restricted to herbicide use . P-Dimethylaminobenzophenone Syn-oxime lacks nitro groups but is used in UV-light studies due to its strong absorbance in the 300–400 nm range .
Research Findings and Mechanistic Insights
- Photochemical Behavior: this compound forms EDA complexes with bases like DBU, enabling radical-mediated cyclization under mild conditions. This contrasts with Bromofenoxim, which relies on redox interactions for herbicidal activity .
- Thermal Decomposition: Analogous oximes (e.g., Benzophenone O-vinyloxime in ) decompose upon heating to yield ketones or imines, suggesting similar pathways for the dinitrophenyl variant .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


